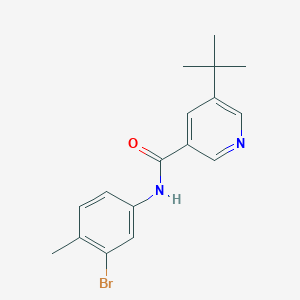

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide

Description

Properties

Molecular Formula |

C17H19BrN2O |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

N-(3-bromo-4-methylphenyl)-5-tert-butylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H19BrN2O/c1-11-5-6-14(8-15(11)18)20-16(21)12-7-13(10-19-9-12)17(2,3)4/h5-10H,1-4H3,(H,20,21) |

InChI Key |

GOZBAEZJQUOQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(tert-butyl)nicotinic Acid

- The 5-(tert-butyl) substituent on the nicotinic acid ring is introduced via Friedel-Crafts alkylation or through a cross-coupling reaction using tert-butyl organometallic reagents.

- Purification is achieved through recrystallization or chromatography.

Conversion to Acid Chloride

- The nicotinic acid derivative is treated with oxalyl chloride in anhydrous dichloromethane with catalytic DMF at room temperature for several hours (typically 6 h) to form the corresponding acid chloride.

- This transformation is efficient and yields a reactive intermediate for amide bond formation.

Preparation of 3-Bromo-4-methylaniline Derivative

- The 3-bromo-4-methylphenyl amine is commercially available or can be synthesized by selective bromination of 4-methylaniline derivatives.

- The purity of the amine is critical for the success of the coupling reaction.

Amide Bond Formation

Reaction Conditions

- The acid chloride of 5-(tert-butyl)nicotinic acid is added dropwise to a stirred solution of 3-bromo-4-methylaniline in anhydrous dichloromethane or another inert solvent.

- A base such as triethylamine is used to scavenge the generated HCl.

- The reaction is typically conducted at 0°C to room temperature to control the rate and minimize side reactions.

- Reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification

- After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- Washing with brine and drying over anhydrous magnesium sulfate follows.

- The crude product is purified by silica gel column chromatography using appropriate solvent gradients (e.g., hexane/ethyl acetate).

- Final purification can be done by recrystallization or preparative HPLC if necessary.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 5-(tert-butyl)nicotinic acid + oxalyl chloride, DMF catalyst, DCM, RT, 6 h | ~90% | Efficient conversion, monitored by IR (acid chloride peak) |

| Amide coupling | Acid chloride + 3-bromo-4-methylaniline, triethylamine, DCM, 0°C to RT | 65-85% | Purified by chromatography, confirmed by NMR and HRMS |

| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | — | Product isolated as white to off-white solid |

Characterization and Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR spectra show characteristic amide NH proton (~10-11 ppm), aromatic protons of the bromomethylphenyl group, and tert-butyl methyl singlet (~1.3 ppm).

- ^13C NMR confirms carbonyl carbon (~165 ppm), aromatic carbons, and tert-butyl carbons.

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak consistent with the molecular formula C17H19BrN2O (M+H)+.

-

- Melting point range consistent with literature values (~180-190 °C).

- Purity assessed by HPLC or elemental analysis.

Alternative Synthetic Routes and Notes

Some protocols suggest the use of carbodiimide coupling agents (e.g., EDCI, DCC) with hydroxybenzotriazole (HOBt) to form the amide bond directly from the acid and amine without isolating the acid chloride. However, this may lead to lower yields or require longer reaction times.

The tert-butyl group introduction can also be accomplished via cross-coupling reactions (e.g., Suzuki or Negishi coupling) if starting from halogenated nicotinic acid derivatives.

Protection of sensitive functional groups is generally unnecessary due to the stability of the amide bond and the robustness of the substituents.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 5-(tert-butyl)nicotinic acid | Friedel-Crafts alkylation or cross-coupling | 70-90 | Purification by recrystallization |

| 2 | 5-(tert-butyl)nicotinoyl chloride | Oxalyl chloride, DMF (cat.), DCM, RT, 6 h | ~90 | Monitored by IR |

| 3 | N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide | Acid chloride + 3-bromo-4-methylaniline, triethylamine, DCM, 0°C to RT | 65-85 | Purified by silica gel chromatography |

Research Findings and Literature Support

The amide bond formation via acid chloride and amine coupling is a well-established and reliable method for preparing nicotinamide derivatives, offering good yields and purity, as supported by synthetic protocols in peer-reviewed journals and patents.

The presence of the tert-butyl group at the 5-position of the nicotinamide ring enhances steric bulk and potentially modulates biological activity, which necessitates careful control of reaction conditions to avoid side reactions.

Bromine substitution on the aromatic ring (3-bromo-4-methylphenyl) is stable under the reaction conditions and allows for further functionalization if desired.

Analytical data such as NMR and HRMS are consistent with the expected structures, confirming the success of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups may play a role in modulating the compound’s activity and binding affinity to its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Brominated Substituents

N-Benzyl-5-bromo-nicotinamide (CAS: 303031-43-8) shares the nicotinamide core and 5-bromo substitution with the target compound. However, its amide nitrogen is linked to a benzyl group instead of a 3-bromo-4-methylphenyl group. This structural difference impacts steric hindrance and electronic properties:

- Reactivity : The bromine in both compounds enables Suzuki-Miyaura cross-coupling, but the methyl group in the target compound may sterically hinder reactions at the 4-position .

5-Bromo-N-methyl-nicotinamide () replaces the bulky aryl group with a smaller methyl group. This simplification reduces molecular weight (MW: ~229 vs. ~375 for the target compound) and may improve aqueous solubility but diminish target specificity in biological systems .

tert-Butyl-Substituted Aromatic Compounds

Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) shares the tert-butyl motif but replaces the nicotinamide core with a benzoate ester. Key differences include:

- Functional Groups : The ester in methyl 4-tert-butylbenzoate is hydrolytically labile compared to the stable amide bond in the target compound, affecting applications in drug delivery .

- Physical Properties : The tert-butyl group in both compounds contributes to high thermal stability, but the target compound’s higher molecular weight (MW: ~375 vs. 192) may reduce volatility .

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide () incorporates a sulfonamide group and a benzofuran ring.

Functional and Bioactivity Comparisons

Kinase and Protease Inhibitors

Compounds like GSK-3 Inhibitor XVI and PIM1 Kinase Inhibitor IV () highlight the role of brominated aromatic systems in kinase inhibition. While the target compound’s exact bioactivity is undocumented, its bromine and tert-butyl groups may similarly modulate ATP-binding pockets in kinases. For example:

- Steric Effects : The tert-butyl group could block hydrophobic regions of kinase active sites, analogous to inhibitors described in .

- Electrophilic Substitution : The bromine atom may participate in halogen bonding with kinase residues, enhancing binding affinity .

Data Tables

Table 1. Structural and Physical Properties Comparison

Table 2. Bioactivity Analogues

Biological Activity

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. Its structure is characterized by a nicotinamide backbone modified with a brominated phenyl group and a tert-butyl substituent. This compound has attracted significant attention due to its potential biological activities, particularly as a protein kinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions.

The compound can be synthesized through several methods, including:

- Palladium-Catalyzed Cross-Coupling : Involves the reaction of 5-nicotinamide with 3-bromo-4-methylphenylboronic acid.

- Use of tert-butyl Isocyanate : This method introduces the tert-butyl group onto the nicotinamide scaffold.

Proper control of reaction conditions is essential to achieve high yields and purity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the amide nitrogen can participate in acylation reactions, influencing its biological interactions.

Protein Kinase Inhibition

Research indicates that N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide exhibits significant inhibitory effects on various protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The compound's ability to inhibit these pathways suggests its potential use in treating cancers characterized by dysregulated signaling.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Cancer Cell Lines : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide demonstrated potent inhibitory effects with an IC value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests a promising selectivity for cancer cells over normal cells, providing a therapeutic window that could minimize side effects.

- Metastasis Studies : In vivo studies using BALB/c nude mice showed that treatment with this compound inhibited lung metastasis in TNBC models more effectively than known inhibitors, indicating its potential as an anti-metastatic agent.

The mechanism by which N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide exerts its biological effects involves:

- Modulation of Cell Cycle Control : The compound has been shown to affect cell cycle progression, leading to apoptosis in cancer cells.

- Binding to Specific Protein Targets : Interaction studies have indicated that it binds to key proteins involved in cell signaling pathways, which may alter their activity and downstream effects.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed to understand the influence of different substituents on biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Bromophenyl)-5-(tert-butyl)nicotinamide | Similar nitro group on phenyl | Different bromination pattern |

| N-(3-Chloro-4-methylphenyl)-5-(tert-butyl)nicotinamide | Chlorine instead of bromine | Variation in halogen effects on activity |

| N-(3-Bromo-4-isopropylphenyl)-5-(tert-butyl)nicotinamide | Isopropyl group instead of methyl | Altered steric hindrance affecting reactivity |

These comparisons highlight how modifications in chemical structure can significantly impact pharmacological properties and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.